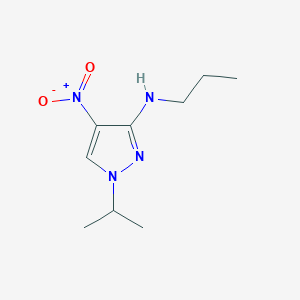

4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine

Description

Propriétés

IUPAC Name |

4-nitro-1-propan-2-yl-N-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-4-5-10-9-8(13(14)15)6-12(11-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXWGHXXTSXEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN(C=C1[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation Followed by Nitration

Step 1: Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, reacting pentane-2,4-dione with hydrazine hydrate yields 1H-pyrazole-3,5-diol, which is subsequently functionalized.

Step 2: Alkylation

- 1-Position (Propan-2-yl): Treatment with isopropyl bromide in dimethylformamide (DMF) and K$$2$$CO$$3$$ introduces the isopropyl group.

- 3-Position (Propylamine): Propylamine is introduced via nucleophilic substitution using propylamine in ethanol under reflux.

Step 3: Nitration

Nitration at the 4-position is achieved using HNO$$3$$/H$$2$$SO$$_4$$ at 0–5°C. The amino group is temporarily protected (e.g., acetylation) to prevent undesired side reactions.

Key Data

Direct Electrophilic Nitration of Pre-functionalized Pyrazoles

Methodology

1-Isopropyl-3-propylaminopyrazole undergoes nitration without protection. The electron-donating propylamine group directs nitration to the 4-position.

Conditions

- Nitrating agent: Fuming HNO$$_3$$ in acetic anhydride

- Temperature: 25°C

- Time: 4 h

Outcome

Telescoping Synthesis via Nitroso Intermediates

- Alkylation: 3,5-Dibromo-4-nitropyrazole reacts with isopropyl sulfate in NaOH to form 1-isopropyl-3,5-dibromo-4-nitropyrazole.

- Amination: Heating with propylamine in ethanol replaces bromide at the 3-position.

- Reduction: Pd/C-catalyzed hydrogenation reduces the nitro group, but re-oxidation with NaNO$$_2$$/HCl yields the nitro derivative.

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Regioselectivity | Key Challenge |

|---|---|---|---|---|

| Cyclocondensation | 60 | Moderate | High | Protection/deprotection steps |

| Direct Nitration | 55 | Low | Moderate | Byproduct formation |

| Telescoping Synthesis | 75 | High | Excellent | Cost of palladium catalysts |

Mechanistic Insights

- Nitration Directed by Amino Groups: The propylamine group activates the pyrazole ring, favoring electrophilic attack at the 4-position.

- Alkylation Kinetics: Isopropyl groups require polar aprotic solvents (e.g., DMF) for efficient SN2 substitution.

Industrial Considerations

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

Oxides: Oxidation reactions can produce various oxides or other oxidized forms of the compound.

Substituted Pyrazoles: Substitution reactions yield pyrazole derivatives with different functional groups.

Applications De Recherche Scientifique

4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparaison Avec Des Composés Similaires

Table 1: Substituent and Functional Group Comparison

Key Observations :

- Alkyl chains (propan-2-yl, propyl) enhance lipophilicity compared to cyclopropyl or methylthiopropyl groups, which may affect bioavailability or solubility .

- Aromatic pyridine rings in analogs () enable π-π stacking and hydrogen bonding, absent in the target compound, suggesting differences in intermolecular interactions .

Physicochemical Properties

Table 2: Experimental and Computed Properties

Key Findings :

- The nitro group reduces melting points compared to methyl-substituted analogs due to disrupted crystal packing .

- Thioether groups (e.g., methylthiopropyl) increase solubility in nonpolar media, whereas nitro groups may enhance solubility in polar solvents like DMSO or DMF .

Electronic and Noncovalent Interactions

Computational studies (–3) reveal critical differences:

- Electron Density Topology : The nitro group creates regions of high electron density (Laplacian >0), favoring electrophilic attack at the 4-position, unlike methyl or pyridinyl substituents .

- Noncovalent Interactions: Nitro Group: Participates in dipole-dipole interactions and weak hydrogen bonding (as an acceptor), absent in methyl-substituted analogs . Alkyl Chains: Dominated by van der Waals interactions, contributing to steric bulk and conformational flexibility compared to rigid cyclopropyl groups .

Research Implications

- Drug Design : The nitro group’s electron-withdrawing nature may stabilize charge-transfer complexes, useful in photodynamic therapies.

- Materials Science : Alkyl chains offer tunable hydrophobicity for liquid crystal or polymer applications, while pyridinyl analogs favor coordination chemistry .

Activité Biologique

4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a nitro group and a pyrazole ring, which contribute to its biological properties. The molecular formula is .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds showed effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria . The specific activity of this compound against common pathogens remains to be fully elucidated, but it is hypothesized to share similar mechanisms with other effective pyrazole derivatives.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro. Pyrazole derivatives have demonstrated inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. Notably, they have shown activity against BRAF(V600E), EGFR, and Aurora-A kinase .

Target Interactions

The primary mechanism through which this compound exerts its effects involves interaction with specific molecular targets within the cell. Similar compounds have been shown to inhibit Janus kinase (JAK) family members, leading to decreased activation of STAT proteins and subsequent downregulation of gene expression.

Pharmacokinetics

The pharmacokinetic profile of pyrazole derivatives suggests they possess good bioavailability and can effectively reach their targets within biological systems. Factors such as solubility and stability in various environments influence their efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of pyrazole derivatives found that compounds with similar structures to this compound exhibited potent activity against Mycobacterium tuberculosis while showing limited effectiveness against ESKAPE pathogens .

- Anticancer Studies : In vitro studies on various cancer cell lines (e.g., MCF-7) demonstrated that certain pyrazole derivatives could reduce cell viability significantly, indicating potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole core functionalization. For example, nitration at the 4-position can be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent alkylation with propan-2-yl and propyl groups may employ cesium carbonate as a base and copper(I) bromide as a catalyst in polar aprotic solvents like DMSO, with yields influenced by reaction time (e.g., 48 hours at 35°C) and stoichiometric ratios . Solvent choice is critical for solubility and stability of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments, with nitro and alkyl substituents causing distinct deshielding (e.g., nitro groups shift pyrazole protons downfield to δ 8.5–9.0 ppm).

- HRMS (ESI) : Confirms molecular weight (e.g., m/z 255 [M+H]⁺) and fragmentation patterns.

- FTIR : Identifies nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and amine (3300–3500 cm⁻¹) functional groups.

- X-ray crystallography : Resolves crystal packing and confirms regiochemistry, though crystallization may require slow evaporation in ethyl acetate/hexane mixtures .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; limited aqueous solubility (<0.1 mg/mL at 25°C). Adjust pH with dilute HCl for protonation to enhance water solubility .

- Stability : Stable at room temperature in inert atmospheres but degrades under prolonged UV exposure or in the presence of strong oxidizers (e.g., peroxides). Store desiccated at –20°C for long-term stability .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes.

- TLC : Monitor reactions using silica plates with ethyl acetate/hexane (3:7); Rf ≈ 0.4 under UV254.

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Q. What are the key structural analogs of this compound, and how do substitutions alter its properties?

- Methodological Answer : Analogs include:

- Nitro-to-fluoro substitution : Reduces electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution.

- Alkyl chain variation : Propyl-to-ethyl groups decrease lipophilicity (logP drops by ~0.5).

Comparative studies require computational modeling (e.g., DFT for electronic effects) and empirical assays (e.g., logP via shake-flask method) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian09 with B3LYP/6-31G*) to model nitration and alkylation transition states, identifying energetically favorable pathways.

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on intermediate stability.

- Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal catalysts (e.g., Cu vs. Pd) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Binding Assays : Perform competitive ELISA or SPR to quantify target affinity (e.g., IC50 variations due to assay buffer ionic strength).

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation; normalize activity data to parent compound concentration via LC-MS/MS.

- Structural Dynamics : MD simulations (AMBER) identify conformational changes affecting receptor interactions .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Steric Maps : Generate using Molecular Operating Environment (MOE) to identify accessible reaction sites (e.g., C-5 vs. C-3 substitution).

- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., electron-donating groups accelerate amide coupling at C-1).

- In Situ Spectroscopy : Monitor reaction progress via Raman to detect intermediate formation .

Q. What methodologies assess the compound’s potential as a kinase inhibitor in cancer research?

- Methodological Answer :

- Kinase Profiling : Use radiometric ³³P-ATP assays across a panel of 100+ kinases (e.g., EGFR, VEGFR) at 1 µM compound concentration.

- Cellular Assays : Measure antiproliferative effects in HeLa or MCF-7 cells via MTT, with IC50 validation via flow cytometry (apoptosis markers).

- Co-crystallization : Obtain X-ray structures with target kinases (e.g., PDB deposition) to guide SAR .

Q. How can researchers design robust SAR studies for this compound’s derivatives?

- Methodological Answer :

- Library Design : Synthesize 20–50 derivatives with systematic substitutions (e.g., nitro, amine, halogens) using parallel synthesis.

- Multivariate Analysis : Apply PCA to correlate structural descriptors (e.g., molar refractivity, H-bond donors) with bioactivity.

- Counter-Screening : Test off-target effects in related enzymes (e.g., phosphatases vs. kinases) to validate selectivity .

Notes

- Methodologies emphasize reproducibility, with protocols adaptable to high-throughput or low-resource settings.

- Advanced questions integrate cross-disciplinary approaches (e.g., computational biology, cheminformatics) for holistic research design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.